An In-depth Technical Guide to 1-Bromooctane (CAS Number: 111-83-1)
An In-depth Technical Guide to 1-Bromooctane (CAS Number: 111-83-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-bromooctane (CAS 111-83-1), a versatile alkyl halide widely utilized in organic synthesis. This document details its physicochemical properties, spectral data, safety and handling protocols, and key experimental procedures for its synthesis and common reactions.
Core Data Presentation
Quantitative data for 1-bromooctane has been compiled and structured in the tables below for ease of reference and comparison.
Table 1: Physicochemical Properties of 1-Bromooctane
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇Br | [1] |
| Molecular Weight | 193.12 g/mol | [2] |
| CAS Number | 111-83-1 | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Characteristic | |
| Melting Point | -55 °C | |
| Boiling Point | 201-202 °C (at 1013 mbar) | |
| Density | 1.118 g/mL at 25 °C | |
| Vapor Density | 6.7 (vs air) | |
| Vapor Pressure | 0.34 mmHg at 25 °C | |
| Refractive Index (n20/D) | 1.452 | |
| Flash Point | 80 °C (closed cup) | |
| Solubility | Insoluble in water; soluble in organic solvents. |
Table 2: Spectral Data Summary for 1-Bromooctane
| Spectroscopic Technique | Key Features and Observations | Source(s) |
| ¹H NMR | Spectrum available, showing characteristic peaks for the octyl chain protons. | |
| ¹³C NMR | Spectrum available. | |
| Infrared (IR) Spectroscopy | Spectrum available, showing characteristic C-H and C-Br stretching and bending vibrations. | |
| Mass Spectrometry (MS) | Mass spectrum available, showing the molecular ion peak and characteristic fragmentation pattern. | |
| Raman Spectroscopy | Spectrum available. |
Table 3: Safety and Hazard Information for 1-Bromooctane
| Hazard Category | GHS Classification and Precautionary Statements | Source(s) |
| Physical Hazards | Combustible Liquid | |
| Health Hazards | Causes skin irritation. Causes serious eye irritation. | |
| Environmental Hazards | Very toxic to aquatic life with long lasting effects. | H410: Very toxic to aquatic life with long lasting effects. P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. |
| Signal Word | Warning |
Experimental Protocols
Detailed methodologies for the synthesis of 1-bromooctane and its application in two fundamental organic reactions are provided below.
Protocol 1: Synthesis of 1-Bromooctane from 1-Octanol
This protocol describes the synthesis of 1-bromooctane via the reaction of 1-octanol with hydrobromic acid and sulfuric acid.
Materials:
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1-Octanol
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Sodium bromide (NaBr)
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Concentrated sulfuric acid (H₂SO₄)
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Water
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10% Sodium carbonate solution
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Anhydrous sodium sulfate
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Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
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In a round-bottom flask, dissolve sodium bromide in water and then add 1-octanol.
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Slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
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Heat the mixture to reflux and maintain for 7-8 hours.
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After cooling, dilute the mixture with water and transfer to a separatory funnel.
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Separate the organic layer and wash it sequentially with water, concentrated sulfuric acid, water again, and finally with a 10% sodium carbonate solution.
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Dry the organic layer over anhydrous sodium sulfate.
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Purify the product by distillation, collecting the fraction boiling at 196-200 °C. The expected yield is over 90%.
Protocol 2: Grignard Reaction of 1-Bromooctane with Acetone
This protocol outlines the formation of octylmagnesium bromide and its subsequent reaction with acetone to form 2-methyl-2-nonanol. This procedure is adapted from a comparative protocol for bromooctane isomers.
Materials:
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1-Bromooctane
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Magnesium turnings
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Anhydrous diethyl ether
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Iodine (crystal)
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Acetone (anhydrous)
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
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Three-necked flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
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Grignard Reagent Formation:
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In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine to activate the magnesium.
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In a dropping funnel, prepare a solution of 1-bromooctane (1.0 equivalent) in anhydrous diethyl ether.
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Add a small portion of the 1-bromooctane solution to the magnesium and initiate the reaction, with gentle heating if necessary.
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Once the reaction starts (indicated by cloudiness and gentle boiling of the ether), add the remaining 1-bromooctane solution dropwise to maintain a gentle reflux.
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After the addition is complete, continue to reflux the mixture until most of the magnesium is consumed (approximately 1-2 hours).
-
-
Reaction with Acetone:
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Add a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether dropwise to the cold, stirring Grignard reagent.
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After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
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Work-up and Isolation:
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Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, 2-methyl-2-nonanol.
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Protocol 3: Williamson Ether Synthesis of Ethyl Octyl Ether
This protocol details the synthesis of ethyl octyl ether using 1-bromooctane and sodium ethoxide.
Materials:
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1-Bromooctane
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21% Sodium ethoxide in ethanol solution
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5-mL reaction vial with spin vane
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Heating block
Procedure:
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Place 3.0 mL of the 21% sodium ethoxide solution into a 5-mL vial containing a spin vane.
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Add 1.0 mL of 1-bromooctane to the vial and immediately seal it.
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Place the reaction vial in a heating block pre-heated to 120 °C.
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The reaction will proceed via an SN2 mechanism to form ethyl octyl ether. A small amount of 1-octene may be formed as an elimination byproduct.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships involving 1-bromooctane.
